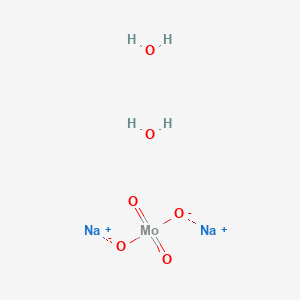
Dioxo-2,4-dioxa-3-molybda-1,5-disodapentane dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium molybdate dihydrate is an inorganic compound with the chemical formula Na₂MoO₄·2H₂O. It is a white crystalline powder that is highly soluble in water. This compound is widely used in various industries due to its unique properties, including its role as a source of molybdenum, an essential trace element for plants and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium molybdate dihydrate is typically synthesized by dissolving molybdenum trioxide (MoO₃) in sodium hydroxide (NaOH) at temperatures between 50°C and 70°C. The resulting solution is then crystallized to obtain the dihydrate form. The reaction can be represented as follows: [ \text{MoO}_3 + 2\text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{MoO}_4·2\text{H}_2\text{O} ] If crystallized below 10°C, the decahydrate form is obtained, while crystallization above 10°C yields the dihydrate form .
Industrial Production Methods: In industrial settings, sodium molybdate dihydrate is produced by roasting molybdenum ore to obtain molybdenum trioxide, which is then reacted with sodium hydroxide. An alternative method involves microwave-enhanced roasting and alkali leaching of molybdenum concentrate, which offers higher efficiency and lower energy consumption .
Types of Reactions:
Reduction: Sodium molybdate dihydrate can be reduced to molybdenum(IV) oxide (MoO₂) using sodium borohydride (NaBH₄): [ \text{Na}_2\text{MoO}_4 + \text{NaBH}_4 + 2\text{H}_2\text{O} \rightarrow \text{NaBO}_2 + \text{MoO}_2 + 2\text{NaOH} + 3\text{H}_2 ]
Substitution: It reacts with dithiophosphate acids to form molybdenum dithiophosphate complexes: [ \text{Na}_2\text{MoO}_4 + (\text{RO})_2\text{PS}_2\text{H} \rightarrow [\text{MoO}_2(\text{S}_2\text{P}(\text{OR})_2)_2] ]
Common Reagents and Conditions:
- Sodium borohydride for reduction reactions.
- Dithiophosphate acids for substitution reactions.
Major Products:
- Molybdenum(IV) oxide (MoO₂)
- Molybdenum dithiophosphate complexes
Aplicaciones Científicas De Investigación
Sodium molybdate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polyoxometalates and as a catalyst in various chemical reactions.
Biology: It serves as a micronutrient in fertilizers, promoting plant growth by facilitating enzymatic reactions.
Medicine: Research has explored its potential in treating copper deficiency-related conditions, such as Menkes disease.
Industry: It is employed as a corrosion inhibitor in industrial cooling systems and automotive antifreeze solutions .
Mecanismo De Acción
The primary mechanism by which sodium molybdate dihydrate exerts its effects is through the formation of a passivation layer on metal surfaces, which inhibits corrosion. In biological systems, it acts as a cofactor for various enzymes, facilitating redox reactions and other metabolic processes .
Comparación Con Compuestos Similares
- Sodium tungstate (Na₂WO₄)
- Sodium chromate (Na₂CrO₄)
- Ammonium molybdate ((NH₄)₆Mo₇O₂₄)
Comparison:
Sodium molybdate dihydrate vs. Sodium tungstate: Both compounds are used as corrosion inhibitors, but sodium molybdate dihydrate is preferred in applications requiring lower conductivity.
Sodium molybdate dihydrate vs. Sodium chromate: Sodium molybdate dihydrate is less toxic and environmentally friendly compared to sodium chromate.
Sodium molybdate dihydrate vs. Ammonium molybdate: While both are sources of molybdenum, sodium molybdate dihydrate is more commonly used in industrial applications due to its stability and solubility .
Propiedades
Fórmula molecular |
H4MoNa2O6 |
|---|---|
Peso molecular |
241.96 g/mol |
Nombre IUPAC |
disodium;dioxido(dioxo)molybdenum;dihydrate |
InChI |
InChI=1S/Mo.2Na.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 |
Clave InChI |
FDEIWTXVNPKYDL-UHFFFAOYSA-N |
SMILES canónico |
O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
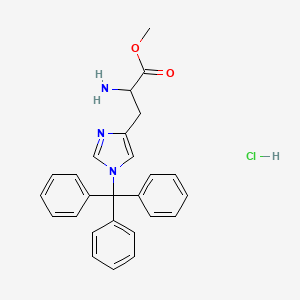


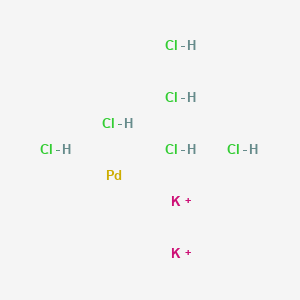
![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)
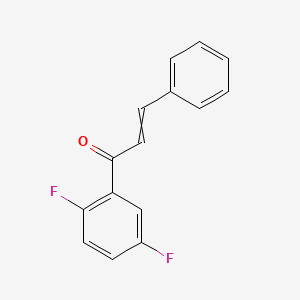
![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)

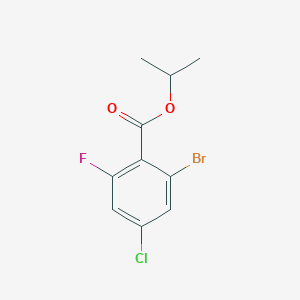
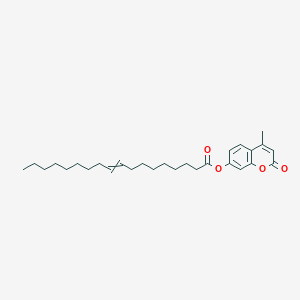
![2-[(2E)-3-[3-Methoxy-4-(prop-2-YN-1-yloxy)phenyl]prop-2-enamido]benzoic acid](/img/structure/B15146169.png)
![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)
